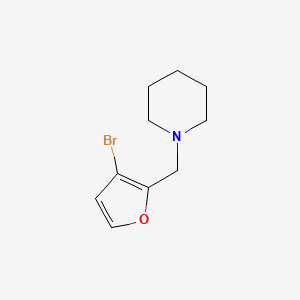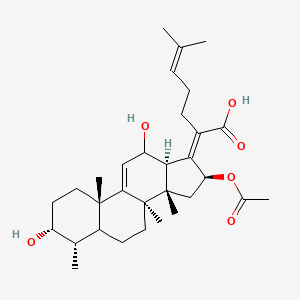
9,11-Anhydro-12-hydroxy Fusidic Acid
Übersicht
Beschreibung
9,11-Anhydro-12-hydroxy Fusidic Acid is a chemical compound with the CAS Registry number 74048-44-5 . It is an intermediate compound and is not considered hazardous . It is related to Fusidic Acid, a natural tetracyclic triterpene isolated from fungi, which is clinically used for systemic and local staphylococcal infections .
Molecular Structure Analysis
The molecular structure of 9,11-Anhydro-12-hydroxy Fusidic Acid is complex, with a molecular formula of C31H46O6 . The IUPAC name for this compound is (2Z)-2-[(3R,4S,8R,10S,13R,14S,16S)-16-acetyloxy-3,12-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid .Wissenschaftliche Forschungsanwendungen
Transformations and Conformational Analysis
The research on 9,11-Anhydro-12-hydroxy Fusidic Acid includes studies on its transformations and conformational properties. Diassi et al. (1966) explored the preparation of 9,13-epimeric 11,17-diketones derived from fusidic acid, focusing on their conformational analysis in relation to stability in acidic and basic conditions (Diassi, Krakower, Bacso, & Dine, 1966). Additionally, Murphy and Sarsam (1999) investigated the conformation of ring A in amino steroids derived from fusidic acid, highlighting how the conformation changes based on the polarity of the solvent (Murphy & Sarsam, 1999).
Antibacterial and Antimicrobial Properties
Several studies have been conducted to understand the antimicrobial and antibacterial properties of fusidic acid derivatives. Ibrahim and Ragab (2018) examined fusidic acid's biotransformation using Cunninghamella elegans, focusing on the production of hydroxylated derivatives and their reduced antimicrobial activity (Ibrahim & Ragab, 2018). Evans et al. (2006) isolated a fusidane triterpene from Acremonium crotocinigenum and tested it against multidrug-resistant strains, showing significant antibacterial activity (Evans et al., 2006).
Structure-Activity Relationship and Biosynthesis
Research has also focused on the structure-activity relationship and biosynthesis of fusidic acid derivatives. Singh et al. (2020) conducted a study highlighting the crucial role of the C-21 carboxylic acid moiety in fusidic acid's anti-mycobacterial activity (Singh et al., 2020). Cao et al. (2018) investigated the biosynthesis of fusidic acid in fungi, identifying two short-chain dehydrogenase/reductase genes with converse stereoselectivity (Cao et al., 2018).
Application in Chiral Selector and Electrophoresis
In addition to its antibacterial properties, fusidic acid has been investigated for its use in chiral selector applications in capillary electrophoresis. Zhang, Ren, and Xue (2020) reported using Fusidic Acid as a novel chiral selector, which is especially suitable for chiral analytes with a rigid planar structure (Zhang, Ren, & Xue, 2020).
Eigenschaften
IUPAC Name |
(2Z)-2-[(3R,4S,8R,10S,13R,14S,16S)-16-acetyloxy-3,12-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-24(37-19(4)32)16-31(7)27(26)23(34)15-25-29(5)13-12-22(33)18(3)21(29)11-14-30(25,31)6/h9,15,18,21-24,27,33-34H,8,10-14,16H2,1-7H3,(H,35,36)/b26-20+/t18-,21?,22+,23?,24-,27-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCBWOTZOGLGKD-IWGYCJSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(=CC(C4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C2(CCC1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3(C2=CC([C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,11-Anhydro-12-hydroxy Fusidic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



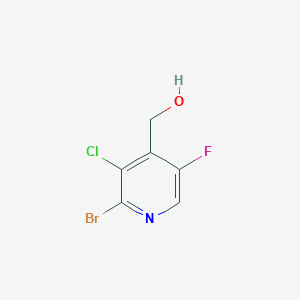
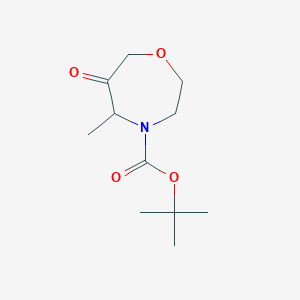
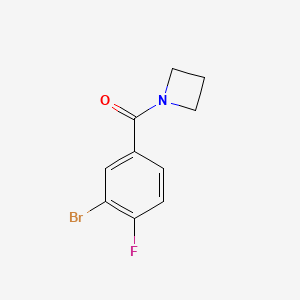
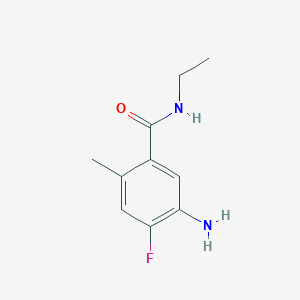
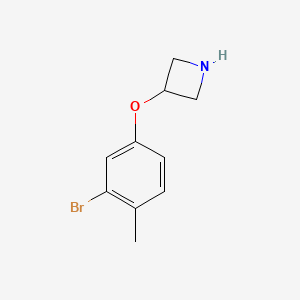
![1-[(3-Bromophenyl)methyl]-3-fluoroazetidine](/img/structure/B1383921.png)
![8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1383922.png)
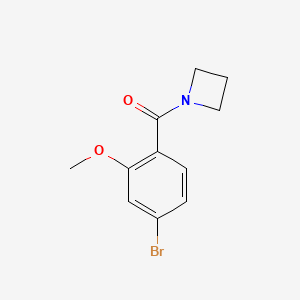
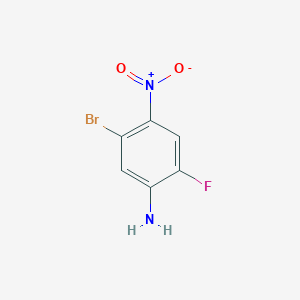
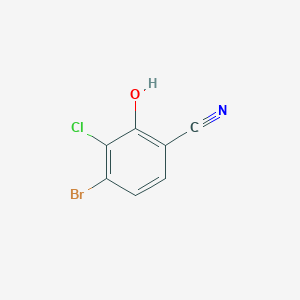
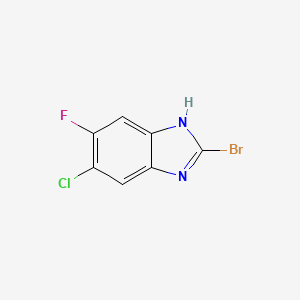
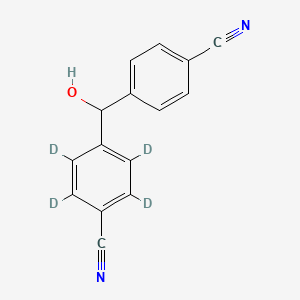
![1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1383933.png)
